2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-chloro-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O2/c11-10-15-8(13)7(17(18)19)9(16-10)14-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMIQJOMZMKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of a pyrimidine derivative followed by substitution reactions to introduce the chlorine and fluorophenyl groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s substituents significantly influence its physical properties compared to analogs. reports symmetric 5-nitropyrimidine-4,6-diamines with bis-benzyl or alkyl groups (Table 1). For example:
- N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) : Melting point (m.p.) 159–161°C, yield 95%.
- N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) : m.p. 84–86°C, yield 89%.
The target compound’s asymmetric substitution (chloro at C2 and 2-fluorophenyl at N4) likely reduces molecular symmetry, which may lower melting points compared to symmetric derivatives like 5f or 5j (m.p. 195–197°C for N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine). Reduced symmetry can hinder crystallization, a trend observed in lower-melting analogs such as 5k .
Table 1. Selected Symmetric 5-Nitropyrimidine-4,6-Diamine Derivatives
| Compound | Substituents | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5f | Bis(4-chlorobenzyl) | - | 159–161 | 95 |
| 5j | Bis(2-chlorobenzyl) | - | 195–197 | Quantitative |
| 5k | Diethyl | - | 84–86 | 89 |
| Target Compound | 2-Chloro, N4-(2-fluorophenyl) | - | Not reported | - |
Comparison with Heterocyclic Amine-Substituted Analogs
lists two analogs with cyclic amine substituents at position 2:
- 2-(Pyrrolidin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine : Mol. weight 318.31 g/mol.
- 2-(Azepan-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine : Mol. weight 346.36 g/mol.
The absence of a cyclic amine may also decrease steric hindrance, facilitating reactivity in further substitutions .
Electronic and Steric Effects of the 2-Fluorophenyl Group
The ortho-fluorine substituent on the phenyl ring introduces steric hindrance and electron-withdrawing effects. In contrast, describes N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, which has a para-chlorophenyl group. However, the ortho-fluorine may enhance metabolic stability in biological systems, a hypothesis supported by studies on fluorinated pharmaceuticals .
Biological Activity
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS No. 326007-12-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring chlorine, fluorophenyl, and nitro substituents on a pyrimidine ring, has garnered interest for its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrimidine core that is substituted at various positions, contributing to its biological activity. The presence of the nitro group is particularly relevant for its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular proliferation. Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which play crucial roles in the regulation of the cell cycle. By inhibiting these kinases, the compound may effectively reduce abnormal cellular proliferation associated with tumors and cancers .
Key Mechanisms:
- Inhibition of CDK Activity : The compound selectively inhibits CDK4/6 over CDK2, leading to cell cycle arrest in cancer cells.
- Induction of Apoptosis : By disrupting signaling pathways essential for cell survival, this compound can induce programmed cell death in malignant cells .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although further investigation is needed to elucidate these effects fully.
Biological Activity Data
Table 1 summarizes key findings from research studies examining the biological activities of this compound.
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Anticancer | Cell viability assays on cancer cell lines | IC50 values indicated potent inhibition at low micromolar concentrations |
| Study B | CDK inhibition | Kinase assays | Selective inhibition of CDK4/6 with minimal effect on CDK2 |
| Study C | Antimicrobial | Disk diffusion method | Showed effective inhibition against Gram-positive bacteria |
Case Studies
- Anticancer Efficacy : In a study published by Johnson et al., the compound demonstrated significant antiproliferative effects on various cancer cell lines through CDK inhibition. The study reported a marked reduction in cell viability at concentrations as low as 5 µM .
- Comparative Analysis : When compared to other pyrimidine derivatives with similar substitutions, this compound exhibited enhanced selectivity for CDK4/6 inhibition. This specificity may provide a therapeutic advantage in minimizing side effects associated with broader-spectrum kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine?
- Answer : The compound is synthesized via multi-step nucleophilic substitution reactions. A typical protocol involves:
- Step 1 : Nitration and chlorination of the pyrimidine core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, POCl₃ for chlorination).
- Step 2 : Sequential amination with 2-fluoroaniline, requiring inert atmospheres (N₂/Ar) and temperatures of 80–100°C for 12–24 hours.
- Purification : Post-synthesis, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity. Batch reactors are preferred for reproducibility at lab scale .
Q. How is the structural characterization of this compound performed?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~8.15 ppm (pyrimidine ring proton) and δ ~157 ppm (C-Cl) confirm substitution patterns .
- HRMS : Expected [M+H]⁺ = 296.06 (C₁₀H₈ClFN₅O₂). Deviations >2 ppm suggest impurities .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines hydrogen-bonding networks (e.g., N–H···N interactions) and dihedral angles (e.g., fluorophenyl ring tilt: ~12°) .
Q. What biological activities are associated with this compound, and how are they assayed?
- Answer : The compound shows:
- Anticancer activity : IC₅₀ values ≤10 µM in HeLa and MCF-7 cell lines via MTT assays. The 2-fluorophenyl group enhances lipophilicity (logP ~2.1), improving membrane permeability .
- Antimicrobial effects : MIC of 8 µg/mL against S. aureus (broth microdilution). The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction pathways (e.g., aminolysis vs. nucleophilic substitution)?
- Answer : The nitro group (-NO₂) at C5 activates the pyrimidine ring for nucleophilic attack via strong electron-withdrawing effects. Computational studies (DFT, B3LYP/6-31G*) show:
- Chlorine displacement : Favored at C2 due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to C4 (ΔG‡ ~32 kcal/mol).
- Aminolysis selectivity : Steric hindrance from the 2-fluorophenyl group directs substitution to less hindered positions. Kinetic studies (HPLC monitoring) confirm pseudo-first-order kinetics .
Q. What crystallographic tools and hydrogen-bonding motifs are critical for resolving its 3D structure?
- Answer :
- Software : SHELX suite (SHELXD for phase problem solving, SHELXL for refinement) and Olex2 GUI. Hydrogen bonds (e.g., N4–H···O5, d = 2.01 Å) stabilize crystal packing .
- Weak interactions : C–H···π (e.g., fluorophenyl to pyrimidine ring, d = 3.2 Å) and π-stacking (offset ~3.5 Å) contribute to lattice energy .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters bioavailability.
- Metabolic interference : Nitroreductase activity in cell lines impacts prodrug activation.
- Mitigation : Standardize protocols (CLSI guidelines) and validate via orthogonal assays (e.g., clonogenic survival vs. ATP luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
